4-Methyl-2-(m-tolyl)pyrrole
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Overview
Description
4-Methyl-2-(m-tolyl)pyrrole is an organic compound with the molecular formula C12H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position and a m-tolyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their significant roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(m-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst like iron(III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves multi-component reactions due to their efficiency and environmental benefits. For instance, the reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3-(arylamino)butenoate in ethanol as a solvent .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(m-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can lead to the formation of pyrrolidines.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles.
Scientific Research Applications
4-Methyl-2-(m-tolyl)pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(m-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- 2,5-Dimethylpyrrole
- 2-Phenylpyrrole
- 3-Methylpyrrole
Comparison: 4-Methyl-2-(m-tolyl)pyrrole is unique due to the presence of both a methyl group and a m-tolyl group, which confer distinct chemical and biological properties. Compared to other pyrrole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
InChI Key |
VXYQWIVNEZOOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN2)C |
Origin of Product |
United States |
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